1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H21N3O5S and its molecular weight is 367.42. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide generally starts with the construction of the piperidine ring, followed by the introduction of the sulfonamide group. This involves the sulfonylation of the piperidine nitrogen. Concurrently, the furo[2,3-c]pyridin-6(7H)-one moiety is synthesized through a cyclization reaction involving a pyridine derivative and an appropriate enone precursor. The final step often involves coupling the furo[2,3-c]pyridin-6(7H)-one to the sulfonylated piperidine via an amidation reaction under mild conditions, typically facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for scale. High-yield reactions, cost-effective reagents, and conditions that can be easily scaled up are preferred. Automated flow synthesis systems may be employed to streamline the production process, ensuring consistency and efficiency in the large-scale manufacturing of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furo[2,3-c]pyridin-6(7H)-one portion of the molecule can undergo oxidation, potentially forming more complex ring systems.
Reduction: The sulfonamide group may be reduced to its corresponding amine.
Substitution: Various positions on the piperidine and furo[2,3-c]pyridin-6(7H)-one rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC for amidation.
Major Products:
Oxidation products: More oxidized ring systems, potentially yielding quinones.
Reduction products: Amine derivatives of the original compound.
Substitution products: Varied functionalized derivatives depending on the substituents introduced.
Scientific Research Applications: 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide exhibits a broad spectrum of applications across various fields of research:
Chemistry: As a versatile intermediate, it serves in the synthesis of more complex molecules and materials.
Biology: Its bioactive potential makes it a candidate for studies in enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Investigated for its potential in drug development due to its structural diversity and functional group adaptability.
Mechanism of Action: The detailed mechanism of action for this compound would depend on its specific application, particularly in medicinal chemistry. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by the functional groups present in the molecule. Pathways involved could include signaling cascades, enzyme inhibition or activation, and gene expression modulation, contingent on the compound's binding affinity and selectivity for specific biomolecules.
Comparison with Similar Compounds: Compared to other sulfonamide-based piperidine derivatives and furo[2,3-c]pyridine analogs, this compound stands out due to its hybrid structure, combining distinct functional groups that endow it with unique chemical and biological properties.
Comparison with Similar Compounds
Piperidine sulfonamides: Differ by substituents on the piperidine ring or sulfonamide group.
Furo[2,3-c]pyridine derivatives: Vary in the functional groups attached to the furo[2,3-c]pyridine scaffold.
In essence, 1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide's unique combination of functional groups provides a multifaceted platform for scientific exploration and application. Whether in the context of synthetic chemistry, biological research, or potential therapeutic use, this compound offers significant opportunities for advancement and innovation.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-25(22,23)19-8-3-13(4-9-19)15(20)17-6-10-18-7-2-12-5-11-24-14(12)16(18)21/h2,5,7,11,13H,3-4,6,8-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUDGUPRBCHQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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